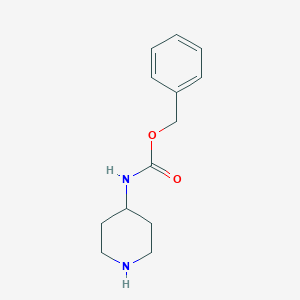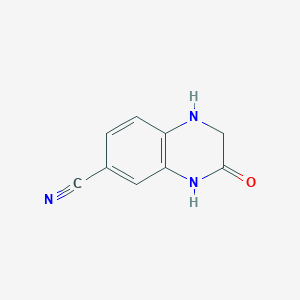
7-cyano-3,4-dihydroquinoxalin-2(1H)-one
概要
説明
7-cyano-3,4-dihydroquinoxalin-2(1H)-one, also known as CNQX, is a synthetic compound that belongs to the quinoxaline family. It is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. CNQX has been used extensively in scientific research to investigate the role of glutamate in various physiological and pathological processes.
作用機序
7-cyano-3,4-dihydroquinoxalin-2(1H)-one is a competitive antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptor. It binds to the receptor and prevents glutamate from binding, thereby inhibiting the excitatory neurotransmission mediated by AMPA receptors. This blockade of AMPA receptors leads to a reduction in synaptic plasticity and long-term potentiation, which are cellular mechanisms underlying learning and memory.
生化学的および生理学的効果
7-cyano-3,4-dihydroquinoxalin-2(1H)-one has been shown to have a wide range of biochemical and physiological effects. In the brain, it reduces the activity of AMPA receptors, leading to a decrease in excitatory neurotransmission. This has been linked to a reduction in synaptic plasticity and long-term potentiation, which are important for learning and memory. 7-cyano-3,4-dihydroquinoxalin-2(1H)-one has also been shown to have neuroprotective effects, reducing the damage caused by excitotoxicity and oxidative stress.
実験室実験の利点と制限
7-cyano-3,4-dihydroquinoxalin-2(1H)-one has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which allows for precise manipulation of glutamate signaling. It is also relatively stable and easy to handle, making it suitable for a range of experimental paradigms. However, there are also limitations to its use. 7-cyano-3,4-dihydroquinoxalin-2(1H)-one is not a perfect antagonist, and it can have off-target effects on other glutamate receptors. It also has a relatively short half-life, which can limit its duration of action in experiments.
将来の方向性
There are several future directions for research on 7-cyano-3,4-dihydroquinoxalin-2(1H)-one. One area of interest is the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 7-cyano-3,4-dihydroquinoxalin-2(1H)-one has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to explore its potential therapeutic applications. Another area of interest is the development of more potent and selective AMPA receptor antagonists, which could lead to more precise manipulation of glutamate signaling in the brain. Finally, there is a need for more research on the off-target effects of 7-cyano-3,4-dihydroquinoxalin-2(1H)-one and other glutamate receptor antagonists, to better understand their potential limitations and improve their safety profiles.
科学的研究の応用
7-cyano-3,4-dihydroquinoxalin-2(1H)-one has been widely used in scientific research to investigate the role of glutamate in various physiological and pathological processes. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation has been implicated in many neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and depression. 7-cyano-3,4-dihydroquinoxalin-2(1H)-one has been used to block the activity of AMPA receptors and study the effects on synaptic plasticity, learning and memory, and neurodegeneration.
特性
CAS番号 |
186666-78-4 |
|---|---|
製品名 |
7-cyano-3,4-dihydroquinoxalin-2(1H)-one |
分子式 |
C9H7N3O |
分子量 |
173.17 g/mol |
IUPAC名 |
3-oxo-2,4-dihydro-1H-quinoxaline-6-carbonitrile |
InChI |
InChI=1S/C9H7N3O/c10-4-6-1-2-7-8(3-6)12-9(13)5-11-7/h1-3,11H,5H2,(H,12,13) |
InChIキー |
PWMVKMIOIWVMSW-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC2=C(N1)C=CC(=C2)C#N |
正規SMILES |
C1C(=O)NC2=C(N1)C=CC(=C2)C#N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B64072.png)
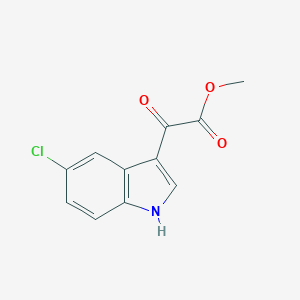


![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)
![1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone](/img/structure/B64084.png)


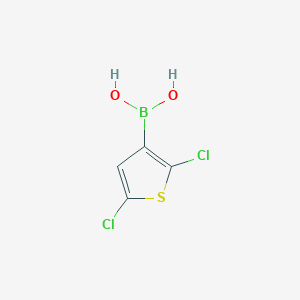
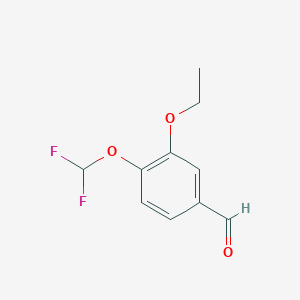


![6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B64104.png)
